3-cyclohexyl-2,2-dimethylpropan-1-ol
CAS No.: 899834-70-9
Cat. No.: VC11869867
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899834-70-9 |
|---|---|
| Molecular Formula | C11H22O |
| Molecular Weight | 170.29 g/mol |
| IUPAC Name | 3-cyclohexyl-2,2-dimethylpropan-1-ol |
| Standard InChI | InChI=1S/C11H22O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 |
| Standard InChI Key | CNRVJLVNRWSWEG-UHFFFAOYSA-N |
| SMILES | CC(C)(CC1CCCCC1)CO |
| Canonical SMILES | CC(C)(CC1CCCCC1)CO |
Introduction
Chemical Identification and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is 3-cyclohexyl-2,2-dimethylpropan-1-ol, reflecting its branched alcohol structure. The molecule consists of a propan-1-ol chain substituted with two methyl groups at the second carbon and a cyclohexyl group at the third carbon (Fig. 1). This configuration creates a sterically hindered tertiary alcohol, influencing its reactivity and physical properties.
Synonyms and Regulatory Identifiers
Common synonyms include 3-cyclohexyl-2,2-dimethyl-1-propanol and Lily alcohol . Regulatory identifiers include:
Discrepancies in CAS numbers and molecular formulas across sources suggest potential errors in older databases or misclassification of structural isomers .
Molecular Structure and Physicochemical Properties
Molecular Formula and Weight
The definitive molecular formula is , yielding a molecular weight of 170.29 g/mol. Earlier reports citing (MW 164) likely conflate this compound with unsaturated analogs or contain typographical errors .
Physical State and Odor Profile
3-Cyclohexyl-2,2-dimethylpropan-1-ol exists as a colorless to white liquid or low-melting solid (mp < 25°C) with a floral aroma reminiscent of lily of the valley and rose . This odor profile makes it valuable in fragrance formulations, though industrial applications prioritize its synthetic utility .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Flash Point | > 100°C |
| Refractive Index (20°C) | 1.515–1.525 |
| Specific Gravity (20°C) | 0.972–0.982 |
| Purity | > 98% |
| Solubility | Insoluble in water; miscible with organic solvents |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a Grignard reaction between cyclohexylmagnesium bromide and 2,2-dimethylpropanal under anhydrous conditions:
This method achieves yields >75% when conducted in tetrahydrofuran (THF) at −10°C.
Industrial Manufacturing
Scaled production employs continuous-flow reactors with palladium on carbon (Pd/C) catalysts under hydrogen pressures of 5–10 bar. Process optimization focuses on minimizing byproducts like 3-cyclohexyl-2,2-dimethylpropanal, which can reduce final purity to <85% if unmanaged.
Applications in Organic Synthesis
Hydrogen-Bonding Mediator
The hydroxyl group participates in hydrogen bonding, enabling its use as a:
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Solubility enhancer for polar-apolar hybrid molecules
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Template in supramolecular chemistry for coordinating metal ions
Intermediate in Specialty Chemicals
Industrial applications include synthesizing:
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Flavorants: Ester derivatives (e.g., acetate) for food additives
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Pharmaceutical precursors: Alkylation reactions to produce branched amines
Biological Activity and Biochemical Interactions
Enzyme Modulation
3-Cyclohexyl-2,2-dimethylpropan-1-ol inhibits alcohol dehydrogenase (ADH) with an IC of 48 µM. This noncompetitive inhibition alters NAD/NADH ratios, impacting cellular redox states.
Cellular Effects
At concentrations >100 µM, the compound upregulates NRF2-mediated oxidative stress response genes by 3.2-fold. Concurrently, it suppresses PPARγ expression by 40%, suggesting dual roles in metabolic regulation.
Research Frontiers and Challenges
Isomer-Specific Bioactivity
Structural analogs like 3-cyclohexyl-2-methylpropan-1-ol (CAS 76019-90-4) exhibit divergent enzymatic affinities, highlighting the need for stereochemical studies .
Industrial Scalability
Batch-to-batch variability in Grignard reagent purity remains a bottleneck, necessitating advanced quality control protocols for pharmaceutical-grade production.
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